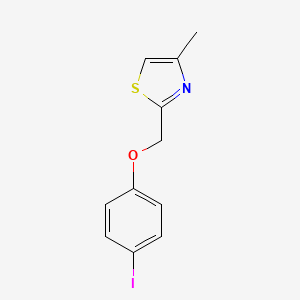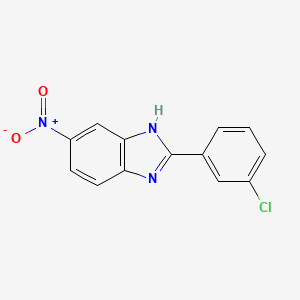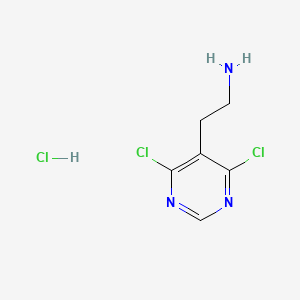
2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 2-(4,6-dicloropirimidin-5-il)etanamina es un compuesto químico con la fórmula molecular C6H8Cl3N3 y un peso molecular de 228.5 g/mol . Se utiliza principalmente en investigación y desarrollo, particularmente en los campos de la química y la biología. El compuesto se caracteriza por su estructura de anillo de pirimidina, que está sustituida con átomos de cloro en las posiciones 4 y 6, y un grupo etanamina en la posición 5.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 2-(4,6-dicloropirimidin-5-il)etanamina generalmente implica la cloración de derivados de pirimidina. Un método común incluye la reacción de 4,6-dihidroxipirimidina con oxicloruro de azufre en presencia de un solvente como dicloruro de etileno y un catalizador como ácido bórico . La reacción se lleva a cabo bajo condiciones de reflujo, seguida de enfriamiento y destilación al vacío para obtener el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Las condiciones de reacción se optimizan para garantizar la alta pureza y el rendimiento del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 2-(4,6-dicloropirimidin-5-il)etanamina experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de cloro en el anillo de pirimidina pueden ser sustituidos por otros nucleófilos.
Oxidación y reducción: El grupo etanamina puede sufrir oxidación para formar los aldehídos o ácidos correspondientes.
Reacciones de condensación: El compuesto puede participar en reacciones de condensación con otros aldehídos o cetonas para formar estructuras más complejas.
Reactivos y condiciones comunes
Sustitución: Se utilizan comúnmente reactivos como etilato de sodio o terc-butóxido de potasio.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Condensación: Catalizadores como ácido p-toluensulfónico o hidróxido de sodio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varias pirimidinas sustituidas, mientras que la oxidación puede producir ácidos pirimidinacarboxílicos.
Aplicaciones Científicas De Investigación
El clorhidrato de 2-(4,6-dicloropirimidin-5-il)etanamina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se ha investigado su potencial como inhibidor de la producción de óxido nítrico en células inmunes.
Medicina: Se ha explorado su actividad antiviral, particularmente contra el herpes y los virus de la viruela.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2-(4,6-dicloropirimidin-5-il)etanamina implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe la replicación de ciertos virus al prevenir el ensamblaje de proteínas virales en nuevos viriones . Además, puede inhibir la producción de óxido nítrico en células inmunes, lo que puede tener implicaciones para su uso como agente antiinflamatorio .
Comparación Con Compuestos Similares
Compuestos similares
2-(4,6-dicloropirimidin-5-il)acetaldehído: Similar en estructura pero con un grupo aldehído en lugar de un grupo etanamina.
2-Amino-4,6-dicloropirimidina: Carece del grupo etanamina pero comparte la estructura central de la pirimidina.
Singularidad
El clorhidrato de 2-(4,6-dicloropirimidin-5-il)etanamina es único debido a su patrón de sustitución específico y la presencia del grupo etanamina, que imparte propiedades químicas y biológicas distintas. Su capacidad para inhibir la replicación viral y la producción de óxido nítrico lo distingue de otros compuestos similares.
Propiedades
Fórmula molecular |
C6H8Cl3N3 |
|---|---|
Peso molecular |
228.5 g/mol |
Nombre IUPAC |
2-(4,6-dichloropyrimidin-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H7Cl2N3.ClH/c7-5-4(1-2-9)6(8)11-3-10-5;/h3H,1-2,9H2;1H |
Clave InChI |
WDDAYBKBGHDSHG-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(C(=N1)Cl)CCN)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


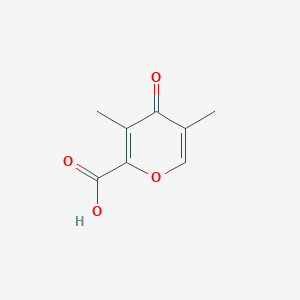

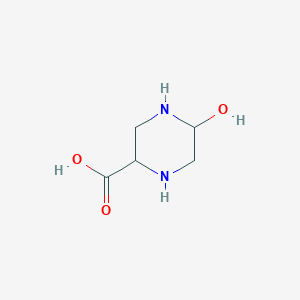

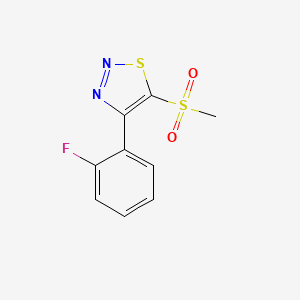



![4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783397.png)
![10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B11783407.png)
![6-Bromo-N-(pyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11783414.png)
